molecular formula C9H16N4O2S B1525018 [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine CAS No. 1247145-07-8

[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine

Cat. No.: B1525018
CAS No.: 1247145-07-8
M. Wt: 244.32 g/mol
InChI Key: RNVWMRVLHKJUDZ-UHFFFAOYSA-N
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Description

[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine: is a chemical compound characterized by the presence of a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The piperidine ring can be formed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reaction: Finally, the sulfonylated pyrazole is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine: Similar structure but with a different position of the methanamine group.

    [1-(1H-pyrazole-4-sulfonyl)piperidin-2-yl]methanamine: Another positional isomer.

    [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]ethanamine: Similar compound with an ethyl group instead of a methanamine.

Uniqueness

The uniqueness of [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine lies in its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9/h5-6,8H,1-4,7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWMRVLHKJUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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